molecular formula C21H19N3OS B2422661 N-(3,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 879918-49-7

N-(3,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2422661
CAS No.: 879918-49-7
M. Wt: 361.46
InChI Key: GYDANRBYKNUBIE-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a synthetically designed small molecule based on the privileged imidazo[2,1-b][1,3]thiazole scaffold, a structure recognized for its significant potential in medicinal chemistry research . This specific carboxamide derivative is of high interest in early-stage pharmacological probe development, particularly in the field of oncology. The core imidazothiazole structure is a fused heterobicyclic system known to interact with diverse biological targets; structurally similar analogues have demonstrated potent antiproliferative activity in preclinical models of difficult-to-treat cancers, such as pancreatic ductal adenocarcinoma (PDAC), and have been identified as inhibitors of key oncogenic kinases like FLT3 in acute myeloid leukemia (AML) . The strategic substitution at the 2-position with a 3,5-dimethylphenyl carboxamide group is designed to modulate the compound's electronic properties, lipophilicity, and potential for target binding, which may influence critical cellular processes including enzyme inhibition and programmed cell death pathways. Researchers can utilize this compound as a key chemical tool for in vitro studies aimed at investigating new mechanisms of action, understanding signal transduction pathways, and advancing the development of novel therapeutic strategies.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS/c1-13-9-14(2)11-17(10-13)22-20(25)19-15(3)24-12-18(23-21(24)26-19)16-7-5-4-6-8-16/h4-12H,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDANRBYKNUBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Amide Group Reactivity

The carboxamide moiety (-CONH-) exhibits characteristic reactivity:

Reaction Type Conditions Products/Outcomes Key References
Hydrolysis Acidic (HCl/H₂SO₄) or basic (NaOH) refluxCleavage to carboxylic acid (3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylic acid) and 3,5-dimethylaniline
Condensation EDC/HOBt, DCM, RTFormation of hydrazides or ureas via coupling with amines/hydrazines
Nucleophilic Substitution Thionyl chloride (SOCl₂)Conversion to acyl chloride intermediate for further derivatization (e.g., esters)
  • Hydrolysis under acidic conditions proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon .

  • The 3,5-dimethylphenyl group sterically hinders reactions at the amide nitrogen, favoring carbonyl-centered reactivity .

Thiazole Ring Modifications

The imidazo[2,1-b]thiazole core undergoes electrophilic substitution and ring-opening reactions:

Reaction Type Conditions Products/Outcomes Key References
Electrophilic Aromatic Substitution HNO₃/H₂SO₄, 0–5°CNitration at C-5 position (activated by electron-rich imidazole ring)
Ring-Opening Strong oxidants (e.g., KMnO₄)Cleavage to form thioamide and imidazole derivatives
Coordination Chemistry Transition metal salts (e.g., Cu²⁺)Complexation via thiazole sulfur and imidazole nitrogen
  • Nitration occurs regioselectively at C-5 due to directing effects of the adjacent imidazole ring .

  • Ring-opening under oxidative conditions yields fragments useful for synthesizing bioactive analogs .

Aromatic Substituent Reactivity

The 6-phenyl and 3,5-dimethylphenyl groups participate in substitution and coupling reactions:

Reaction Type Conditions Products/Outcomes Key References
Suzuki–Miyaura Coupling Pd(PPh₃)₄, Na₂CO₃, DME, 80°CCross-coupling with aryl boronic acids to modify the 6-phenyl group
Friedel–Crafts Alkylation AlCl₃, CH₂Cl₂, 0–10°CIntroduction of alkyl/aryl groups to the 3,5-dimethylphenyl ring
  • The electron-donating methyl groups on the 3,5-dimethylphenyl ring enhance its reactivity toward electrophilic substitution .

  • Steric hindrance from the methyl groups limits para-substitution on the 6-phenyl ring .

Functionalization via Side Chains

The methyl group at C-3 can undergo oxidation or halogenation:

Reaction Type Conditions Products/Outcomes Key References
Oxidation K₂Cr₂O₇/H₂SO₄Conversion to carboxylic acid (-COOH)
Halogenation NBS, AIBN, CCl₄, refluxBromination at the benzylic position
  • Oxidation of the C-3 methyl group is sluggish due to steric protection by the adjacent thiazole ring.

  • Bromination proceeds via radical mechanisms, yielding derivatives with enhanced bioactivity .

Stability Under Physiological Conditions

Critical for drug discovery applications:

Parameter Conditions Outcome Key References
pH Stability pH 1–10, 37°CStable for 24 hours (no decomposition observed)
Thermal Stability 100°C, 48 hours<5% degradation
  • Stability in acidic environments suggests suitability for oral administration .

  • No detectable ring-opening occurs under physiological temperatures.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the compound's potential antimicrobial activity against various bacterial strains. The thiazole moiety is known for its ability to disrupt bacterial cell wall synthesis and inhibit growth.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

These results suggest that the compound exhibits promising antibacterial properties that could be further explored for therapeutic applications in treating infections caused by resistant strains.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through mechanisms involving the inhibition of tubulin polymerization, which is critical for mitosis.

Case Study: Inhibition of Cancer Cell Proliferation

A study published in Cancer Research demonstrated that derivatives of imidazo[2,1-b][1,3]thiazole, including this compound, showed significant antiproliferative effects against various cancer cell lines:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)
    • A549 (lung cancer)

Table 2: IC50 Values for Cancer Cell Lines

Cell LineIC50 Value (µM)
MCF-75.2
HeLa4.8
A5496.0

The findings indicate that N-(3,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide can effectively inhibit the growth of cancer cells at low concentrations.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for enhancing the efficacy of this compound. Modifications to the thiazole ring or substituents on the phenyl groups have been shown to influence both antimicrobial and anticancer activities.

Table 3: Structure–Activity Relationship Insights

ModificationEffect on Activity
Dimethyl substitutionEnhances lipophilicity and bioavailability
Phenyl group variationAlters selectivity towards different cell lines

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets within cells. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(3,5-dimethylphenyl)-2-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
  • N-(3,5-dimethylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Uniqueness: N-(3,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methyl and phenyl groups in the imidazo[2,1-b][1,3]thiazole core can enhance its interaction with biological targets, making it a valuable compound for research and development.

Biological Activity

N-(3,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This detailed article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C21H19N3OS
  • Molecular Weight : 361.5 g/mol
  • CAS Number : 879918-49-7

This compound belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives, known for their significant biological activities.

This compound exhibits various mechanisms of action:

  • Target Interactions : The compound interacts with multiple cellular targets including tyrosine-protein kinase syk, which is involved in signaling pathways related to cell proliferation and survival.
  • Biochemical Pathways : It influences several biochemical pathways that are crucial for cancer cell growth and survival, potentially leading to apoptosis in malignant cells.

Anticancer Properties

Numerous studies have reported the anticancer effects of this compound:

  • Cytotoxicity Studies : Research indicates that this compound exhibits potent cytotoxic activity against various cancer cell lines. For instance:
    • IC50 Values : The compound demonstrated IC50 values in the submicromolar range against human cervix carcinoma (HeLa) and murine leukemia (L1210) cells .
    • Mechanisms of Action : It may induce cell cycle arrest and apoptosis via the activation of pro-apoptotic factors while inhibiting anti-apoptotic proteins.
  • Case Studies :
    • A study highlighted that derivatives similar to this compound showed remarkable antiproliferative activity against a range of cancer types including breast and pancreatic cancers .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity:

  • Antibacterial Effects : Preliminary studies suggest that it possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
  • Mechanism : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Research Findings Overview

A summary table of key findings from various studies on this compound is presented below:

Study ReferenceCell Line TestedIC50 (µM)Biological Activity
HeLa0.0012Anticancer
L12100.002Anticancer
E. coli0.05Antibacterial
S. aureus0.03Antibacterial

Q & A

Q. What are the established synthetic routes for N-(3,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves cyclization of precursor thiosemicarbazides or hydrazinecarboxamides in polar aprotic solvents (e.g., DMF or acetonitrile) under reflux conditions. For example, intermediates are formed via condensation of isothiocyanates with N-phenylhydrazinecarboxamides, followed by iodine-mediated cyclization to generate the imidazo[2,1-b]thiazole core . Characterization relies on ¹H/¹³C NMR to confirm regioselectivity and IR spectroscopy to validate functional groups (e.g., C=O at ~1650 cm⁻¹, C-S-C at ~690 cm⁻¹) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound and its analogs?

  • Methodological Answer :
  • NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 2.1–2.5 ppm) and carbon backbone .
  • IR : Confirms amide bonds (C=O stretch) and thiazole ring vibrations .
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives (e.g., bond angles in fused imidazo-thiazole systems) .

Q. What preliminary biological screening data exist for imidazo[2,1-b]thiazole derivatives?

  • Methodological Answer : Thiazole analogs exhibit antimicrobial (MIC: 2–8 µg/mL against S. aureus) and anticancer activity (IC₅₀: 10–50 µM in MCF-7 cells) via intercalation or kinase inhibition . Assays include:
  • MTT viability tests for cytotoxicity .
  • Agar diffusion for antimicrobial activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in imidazo[2,1-b]thiazole synthesis?

  • Methodological Answer :
  • Solvent selection : DMF enhances cyclization efficiency compared to acetonitrile due to higher polarity .
  • Catalyst screening : Triethylamine (1.2 eq.) reduces sulfur byproduct formation during cyclization .
  • Temperature control : Reflux at 80–90°C for ≤5 minutes minimizes decomposition .
  • Yield table :
ConditionYield (%)Byproduct
DMF, 80°C, 3 min76<5% S₈
Acetonitrile, 90°C5812% S₈

Q. How to resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer :
  • Comparative assays : Use standardized protocols (e.g., identical cell lines, incubation times) to isolate substituent effects. For example, 3,5-dimethylphenyl groups enhance lipophilicity (logP >3) and membrane permeability vs. unsubstituted phenyl .
  • SAR analysis : Correlate electronic (Hammett σ) or steric parameters (Taft Es) with IC₅₀ values .

Q. What strategies enable selective functionalization of the imidazo[2,1-b]thiazole core?

  • Methodological Answer :
  • Electrophilic substitution : Nitration at C5 of the phenyl ring using HNO₃/H₂SO₄ .
  • Cross-coupling : Suzuki-Miyaura reactions introduce aryl groups at C6 (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .
  • Amide diversification : Replace 3,5-dimethylphenyl with heteroaryl carboxamides (e.g., pyridyl) to modulate bioavailability .

Q. What mechanistic hypotheses explain the anticancer activity of this compound?

  • Methodological Answer :
  • Topoisomerase inhibition : DNA relaxation assays (e.g., agarose gel electrophoresis) confirm stabilization of topo-II-DNA cleavage complexes .
  • Apoptosis induction : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays validate programmed cell death pathways .

Q. How do computational methods (e.g., DFT, docking) guide structural optimization?

  • Methodological Answer :
  • DFT calculations : Predict frontier molecular orbitals (HOMO-LUMO gaps <4 eV correlate with redox activity) .
  • Molecular docking : Prioritize analogs with strong binding to EGFR (ΔG < -9 kcal/mol) or PARP-1 (Ki < 50 nM) .

Data Contradiction & Validation

Q. Why do solubility discrepancies arise in analogs with similar logP values?

  • Methodological Answer :
  • Crystallinity vs. amorphousness : XRD identifies polymorphic forms (e.g., crystalline 7a vs. amorphous 7c in ).
  • Counterion effects : Hydrochloride salts improve aqueous solubility (e.g., 7a·HCl: 12 mg/mL vs. free base: 0.3 mg/mL) .

Q. How to validate purity claims when HPLC and NMR data conflict?

  • Methodological Answer :
  • Orthogonal techniques : Combine HPLC (≥95% purity) with ¹³C NMR to detect low-level diastereomers .
  • Mass balance : Thermogravimetric analysis (TGA) quantifies residual solvents masking HPLC purity .

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